
2-Fluoro-5-(propan-2-yloxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Fluoro-5-(propan-2-yloxy)phenol” is a chemical compound with the CAS Number: 1243289-64-6 . It has a molecular weight of 170.18 and its IUPAC name is 2-fluoro-5-isopropoxyphenol . The compound is typically stored at temperatures between 2-8°C and is available in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H11FO2/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6,11H,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” has a density of 1.1±0.1 g/cm3 . Its boiling point is 252.2±20.0 °C at 760 mmHg . The compound has a molecular formula of C9H11FO2 .Scientific Research Applications
Polyurethane Synthesis
2-Fluoro-5-(propan-2-yloxy)phenol (HFP) has been explored for its applications in the synthesis of biodegradable polyurethanes. A study demonstrated the use of HFP as a fluoro chain extender in polyurethanes, revealing that the inclusion of HFP enhances the material's tensile strength, Young's modulus, and chemical resistance due to increased hydrogen bonding between F- (in CF3) and –NH groups. This interaction also contributes to the polyurethanes' potential as biomedical materials, as evidenced by in vitro erythrocyte adhesion tests showing decreased erythrocyte adhesion with higher HFP content, suggesting its utility in medical implant coatings due to fluorine's low surface energy properties (Su et al., 2018).
Crystal Structure Analysis
Research into the crystal structure of related compounds, such as 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, has provided insights into the potential applications of fluoro-containing materials. The study focused on the synthesis and x-ray structure analysis, revealing significant intermolecular hydrogen bonding that may be leveraged in the development of novel organic fluoro-containing polymers, suggesting a broader applicability in materials science for creating substances with specific intermolecular interactions for advanced material properties (Li, Shen, & Zhang, 2015).
Liquid Crystal Display Technologies
The compound's derivatives have been investigated for their photoalignment properties in nematic liquid crystals, crucial for liquid crystal display (LCD) technology. This study found that fluorinated phenols promote excellent photoalignment of liquid crystals, with the fluoro-substituent's presence significantly enhancing alignment quality. The research highlights the material's potential application in developing advanced LCDs, offering insights into the structural requirements for optimal photoalignment materials (Hegde et al., 2013).
Antibacterial Compound Development
An experimental and theoretical approach to 2-chloro-5-fluoro phenol (2C5FP), a structurally similar compound, underlines the potential of fluoro-phenols in medicinal chemistry. This study revealed 2C5FP's antibacterial activity against several pathogens, supported by molecular docking studies indicating strong interactions with bacterial proteins. Such findings point towards the utility of fluoro-phenols in designing new antibacterial agents, demonstrating the compound's relevance beyond materials science into biomedical applications (Vidhya, Austine, & Arivazhagan, 2020).
Safety and Hazards
Properties
IUPAC Name |
2-fluoro-5-propan-2-yloxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGAFZKVUAHEQDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
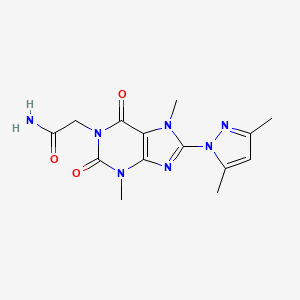
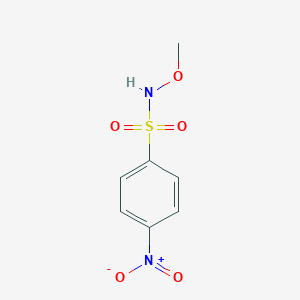
![[3-(Methoxymethyl)oxetan-3-yl]methanamine](/img/structure/B2771057.png)
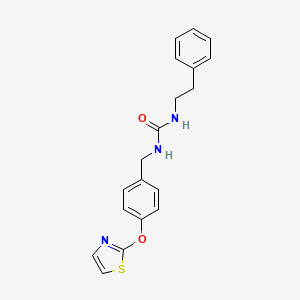
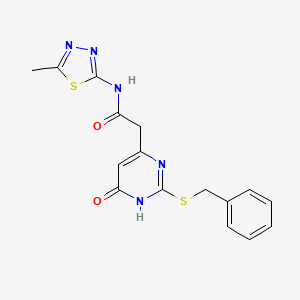
![N-Boc-N-methyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B2771064.png)
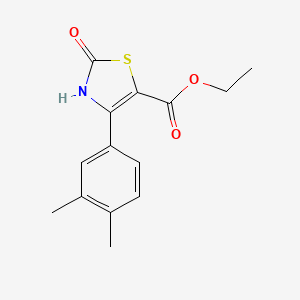
![tert-Butyl 4-hydroxy-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B2771069.png)
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2771070.png)
![N-(benzo[b]thiophen-5-yl)-3,5-dimethoxybenzamide](/img/structure/B2771072.png)
![({4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}methyl)(prop-2-yn-1-yl)amine hydrochloride](/img/structure/B2771073.png)
![N-(2-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)-2-oxoethyl)benzamide](/img/structure/B2771074.png)
![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(4-fluorophenyl)ethan-1-one](/img/structure/B2771075.png)
![1,7-dibutyl-3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2771076.png)
